molecular formula C16H10O4 B3178200 5-(Phenylethynyl)isophthalic acid CAS No. 432025-99-5

5-(Phenylethynyl)isophthalic acid

Cat. No.: B3178200
CAS No.: 432025-99-5
M. Wt: 266.25 g/mol
InChI Key: HHENWQFKYOPTRV-UHFFFAOYSA-N
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Description

5-(Phenylethynyl)isophthalic acid, abbreviated as PIPA, is a compound that has garnered significant attention from researchers due to its unique properties and potential applications. It is used as monomers to synthesize Metal-organic Frameworks (MOFs) materials .


Synthesis Analysis

Commercially, this compound can be used as monomers to synthesize MOF materials . In a study, four novel metal–organic frameworks were successfully synthesized under solvothermal conditions .


Molecular Structure Analysis

The molecular formula of this compound is C16H10O4. It has a molecular weight of 266.25 g/mol.


Chemical Reactions Analysis

This compound is commonly used as monomers to synthesize MOF materials . The compound’s unique molecular structure imparts these resins with improved thermal stability, chemical resistance, and dimensional stability .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 266.25 g/mol and a molecular formula of C16H10O4. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Chlorogenic Acid: Pharmacological Review

Chlorogenic acid, while not directly related to 5-(Phenylethynyl)isophthalic acid, is a phenolic compound with various biological and pharmacological effects. It is known for its antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective roles, among others. This review suggests that phenolic compounds, including isophthalic acid derivatives, could potentially have diverse biological applications and warrants further research to uncover and optimize their effects (Naveed et al., 2018).

Banana-Shaped Molecules from Isophthalic Acids

A study on banana-shaped molecules derived from substituted isophthalic acids reviews about a hundred compounds, highlighting the potential for inducing several mesophases with switching properties. This suggests that derivatives of isophthalic acids, possibly including this compound, could be of interest in the development of materials with novel properties (Nguyen et al., 2003).

Biodegradation of Phthalates

Research on the biodegradation of phthalate esters, which are structurally related to isophthalic acid compounds, demonstrates the role of bacteria in breaking down these substances in the environment. This study provides insights into the microbial degradation pathways of phthalates, which could be relevant for understanding the environmental behavior and potential biodegradation of this compound and its derivatives (Keyser et al., 1976).

Future Directions

5-(Phenylethynyl)isophthalic acid has potential applications in the field of Metal-organic Frameworks (MOFs) research . Its unique properties make it a subject of interest for researchers.

Properties

IUPAC Name

5-(2-phenylethynyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15(18)13-8-12(9-14(10-13)16(19)20)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHENWQFKYOPTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dipotassium 5-(2-phenylethynyl)isophthalate in an amount of 6.5 g (0.019 moles) was dissolved into 20 ml of ion-exchanged water and insoluble substances were removed by filtration with a 5C filter paper. To the obtained filtrate, a 5 moles/liter hydrochloric acid was added under stirring until the pH became 1. The formed solid substance was separated by filtration, washed with ion-exchanged water and filtered. The filtration and the washing were repeated twice. The obtained solid substance was dried at 50° C. under a reduced pressure and 5.0 g of 5-(2-phenylethynyl)isophthalic acid was obtained (the yield: 99.5%).
Name
Dipotassium 5-(2-phenylethynyl)isophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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